3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)-1H-pyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-15-8-4-7-12(16(15)19)13-9-20-10-14(13)17(21)11-5-2-1-3-6-11/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFORBBDRJRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzoyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce reduced pyrrole derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole is its potential as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit notable cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- A study synthesized a series of pyrrole derivatives, including 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole, and evaluated their anticancer activity against nine cancer cell lines. The results showed that compounds with electron-donating groups at the 4th position of the pyrrole ring exhibited enhanced anticancer properties. For instance, specific derivatives demonstrated IC50 values ranging from 0.5 to 3.6 μM against different cancer cell lines, indicating their potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Cpd 19 | MGC 80-3 | 1.0 |
| Cpd 21 | HepG2 | 0.5 |
| Cpd 15 | A549 | 3.6 |
Anti-inflammatory Properties
The compound also shows promise in treating inflammatory conditions. Pyrrole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines.
Research Insights
- In vitro studies revealed that certain pyrrole derivatives inhibited the release of inflammatory mediators, suggesting their potential as anti-inflammatory agents. For example, a specific derivative demonstrated significant inhibition in a model of inflammation induced by lipopolysaccharides .
Tuberculosis Treatment
Another significant application is in the treatment of drug-resistant tuberculosis. Recent studies have focused on developing pyrrole-based compounds that target specific bacterial mechanisms.
Key Findings
- A derivative similar to 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole was shown to have excellent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed in host cells . The compound exhibited a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL, indicating its potency against resistant strains.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrrole derivatives is crucial for optimizing their therapeutic efficacy.
SAR Analysis
- Research has shown that modifications at specific positions on the pyrrole ring can significantly affect biological activity. For instance, substituents at the 4th position have been linked to increased anticancer activity and improved selectivity against certain molecular targets .
Synthesis and Development
The synthesis of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole involves several chemical reactions that can be optimized for better yields and purity.
Synthesis Techniques
Mechanism of Action
The mechanism of action of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Dichlorophenyl Substituent Effects
The 2,3-dichlorophenyl group is a common feature in compounds with diverse biological activities. In cariprazine (a piperazine derivative), this moiety contributes to potent DHCR7 enzyme inhibition, disrupting cholesterol biosynthesis . In contrast, felodipine (a dihydropyridine) uses the same substituent for calcium channel blockade, demonstrating that the core heterocycle dictates target specificity . The dichlorophenyl group in the target compound may similarly enhance binding to hydrophobic enzyme pockets, though its pyrrole core likely directs activity toward distinct pathways.
Core Heterocycle Influence
- Pyrrole vs. Piperazine : Cariprazine’s piperazine core facilitates interactions with DHCR7, while the pyrrole in the target compound may favor flat, planar binding to aromatic enzyme residues .
- Pyrrole vs. Dihydropyridine : Felodipine’s dihydropyridine ring is critical for voltage-gated calcium channel modulation, a mechanism unlikely in rigid pyrrole derivatives .
- Pyrrolo-Pyridine vs. Simple Pyrrole : The fused pyrrolo-pyridine in CAS 858118-68-0 increases molecular complexity and solubility compared to the simpler pyrrole core of the target compound.
Halogen Substitution Patterns
- Chlorine vs.
- Positional Isomerism : The 2,3-dichloro configuration in the target compound versus 3,4-substitutions in other analogs (e.g., felodipine) alters steric hindrance and electronic distribution, impacting target selectivity.
Biological Activity
3-Benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in drug development.
Synthesis and Structural Characteristics
The synthesis of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole typically involves the reaction of appropriate benzoyl and dichlorophenyl precursors with pyrrole. The structural integrity of the compound is crucial for its biological activity, with specific substituents influencing its pharmacological properties.
Antimicrobial Properties
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole | 3.125 | S. aureus |
| Control (Ciprofloxacin) | 2 | S. aureus |
These findings suggest that the compound possesses a potent antimicrobial profile, potentially due to the electron-withdrawing effects of the dichlorophenyl group which enhances binding affinity to bacterial targets .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Research indicates that pyrrole derivatives can inhibit mycobacterial growth effectively. For example, SAR studies have revealed that modifications on the pyrrole ring can lead to enhanced activity against Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole | 5 | Antitubercular |
| Control (Isoniazid) | 0.25 | Antitubercular |
The presence of bulky substituents like benzoyl groups has been linked to improved interaction with mycobacterial enzymes involved in cell wall synthesis .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The cytotoxicity of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole was tested against various cancer cell lines. Preliminary results indicated selective cytotoxicity towards tumor cells while sparing normal cells.
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HeLa | 15 | Cancer |
| Wi-38 | >64 | Normal |
These results highlight the potential of this compound as a lead for developing anticancer agents with minimal side effects .
The biological activity of 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole may be attributed to its ability to interact with specific cellular targets. The compound's structure allows it to fit into active sites of enzymes involved in critical cellular processes such as protein synthesis and cell wall biosynthesis in bacteria.
Case Studies
Several case studies have documented the efficacy of pyrrole derivatives in clinical settings:
- Antibacterial Efficacy : A study reported that a derivative similar to 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole exhibited an MIC value significantly lower than traditional antibiotics against resistant strains of bacteria.
- Antitubercular Activity : Another investigation highlighted a series of pyrrole derivatives showing promising results against drug-resistant tuberculosis strains, suggesting a potential pathway for developing new treatments .
Q & A
Q. What are the optimized synthetic routes for 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole?
The synthesis typically involves multi-step reactions, including cyclization and acylation. For example, intermediates can be prepared via diazomethane-mediated coupling under cooled conditions (-20°C to -15°C) in dichloromethane, followed by reflux with chloranil in xylene for aromatization . Purification often employs column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from methanol or 2-propanol . Yield optimization requires precise control of reaction duration (25–48 hours) and stoichiometric ratios of reagents like triethylamine.
Q. Which purification techniques are most effective for isolating high-purity 3-benzoyl-4-(2,3-dichlorophenyl)-1H-pyrrole?
Column chromatography using ethyl acetate/hexane (1:4) is effective for initial separation, while recrystallization from polar solvents (e.g., methanol or 2-propanol) enhances purity . For thermally stable derivatives, vacuum sublimation may reduce impurities. Analytical HPLC with a C18 column and gradient elution (acetonitrile/water) can validate purity >95%.
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- NMR : H and C NMR (in DMSO-d6 or CDCl3) identify substituent patterns, with coupling constants (e.g., Hz) confirming pyrrole ring conformation .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C: 1.45–1.52 Å) and dihedral angles between the benzoyl and dichlorophenyl groups, critical for confirming stereoelectronic effects .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 386.1232 [M+H]) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 2,3-dichlorophenyl with 3,5-dichlorophenyl) to assess halogen positioning effects on receptor binding .
- Enzyme assays : Test inhibitory activity against kinases (e.g., EGFR or CDK2) using fluorescence-based assays (IC determination) .
- Computational modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between expected and observed NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., enol-keto shifts) by observing peak coalescence at elevated temperatures .
- X-ray crystallography : Resolve ambiguities by comparing experimental bond angles with DFT-optimized geometries .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between protons in crowded spectral regions .
Q. What experimental approaches are used to study enzyme inhibition mechanisms?
- Kinetic assays : Measure values under steady-state conditions using varying substrate concentrations and inhibitor doses .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
- Crystallographic trapping : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to visualize binding modes at sub-Å resolution .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
